Hexamethylenetetramine-d12

Overview

Description

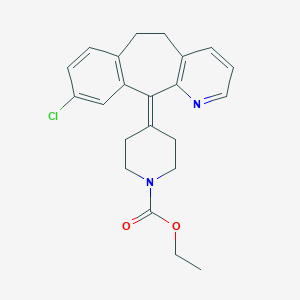

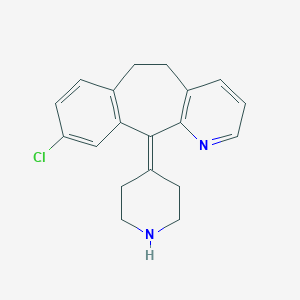

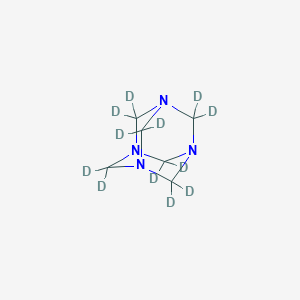

Hexamethylenetetramine-d12, also known as Methenamine, Urotropine, or 1,3,5,7-Tetraazaadamantane , is an organic, heterocyclic chemical compound . It is a fourth-cycled molecule .

Synthesis Analysis

Hexamethylenetetramine is obtained by the reaction of formaldehyde and excess of ammonia, either in an aqueous medium or in the vapor phase . It is a synthetically versatile reagent used in organic synthesis during the last years . In particular, in the Duff and Sommelet reactions, hexamethylenetetramine acts as the formyl carbon source, while in the Delepine reaction it provides the primary amino groups .Molecular Structure Analysis

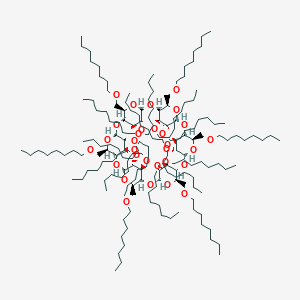

The structure of Hexamethylenetetramine is particularly stable, in contrast to the very reactive behavior shown by its di-hetero-substituted methylene groups . The infrared spectra of polycrystalline hexamethylenetetramine-d12 at 300 and 100 K, and the Raman spectra of polycrystals, single crystals, and saturated aqueous solutions of Hexamethylenetetramine-d12 at 300 K, have been recorded .Chemical Reactions Analysis

Hexamethylenetetramine is a synthetically versatile reagent used in organic synthesis during the last years . In particular, in the Duff and Sommelet reactions, hexamethylenetetramine acts as the formyl carbon source, while in the Delepine reaction it provides the primary amino groups .Physical And Chemical Properties Analysis

Hexamethylenetetramine can be regarded as a special form of formaldehyde . It has the advantage that no water is released during conversion and hydrolyzes in acid media and slowly releases formaldehyde . It has a very low toxicity and diluted solutions can be broken down biologically .Scientific Research Applications

Organic Synthesis

Hexamethylenetetramine-d12: is a valuable reagent in organic chemistry, particularly in the synthesis of complex molecules. It serves as a source of formaldehyde in reactions such as the Duff reaction and the Sommelet reaction . This compound is also used in the Delepine reaction to provide primary amino groups, which are essential for synthesizing a wide range of organic compounds .

Explosives Research

Due to its structural stability and reactivity, Hexamethylenetetramine-d12 has been used in the development of explosives. It is a precursor for RDX and HMX, two classic secondary explosives. The compound’s derivatives were utilized as explosive bombs during World War II, highlighting its significance in military applications .

Adamantane Derivatives

Researchers have used Hexamethylenetetramine-d12 to synthesize phosphorus and sulfur-containing derivatives of adamantane. These derivatives have potential applications in materials science and pharmaceuticals due to their unique cage-like structures .

Crown Ether Synthesis

Hexamethylenetetramine-d12: plays a role in the synthesis of crown ethers, which are cyclic chemical compounds that can act as ligands for certain metal ions. Crown ethers have applications in analytical chemistry and the separation of metal ions .

Aggregation Studies in Aqueous Solutions

Studies have utilized Hexamethylenetetramine-d12 to identify aggregation processes in aqueous solutions. Raman and acoustic spectroscopic studies combined with density functional theory calculations have provided insights into the behavior of this compound in solutions .

Medical Applications

In the medical field, Hexamethylenetetramine-d12 is used for the treatment of urinary tract infections (UTIs). Its antimicrobial properties make it a valuable compound for developing treatments against bacterial infections .

Fuel Tablets for Heating

Hexamethylenetetramine-d12: is combined with 1,3,5-trioxane in fuel tablets used by campers, military, and relief organizations. These tablets burn smokelessly with a high energy density, making them an efficient source of heat for cooking and warmth .

Material Science

The unique properties of Hexamethylenetetramine-d12 make it a subject of interest in material science. Its role in the synthesis of novel materials with potential applications in electronics, coatings, and other advanced technologies is being explored .

Mechanism of Action

Target of Action

Hexamethylenetetramine, also known as methenamine, is primarily used as a urinary tract antiseptic . It is used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Biochemical Pathways

Hexamethylenetetramine is a synthetically versatile reagent used in organic synthesis . In particular, in the Duff and Sommelet reactions, hexamethylenetetramine acts as the formyl carbon source, while in the Delepine reaction it provides the primary amino groups .

Result of Action

The result of hexamethylenetetramine’s action is the production of formaldehyde in acidic environments, which has bactericidal effects . This makes it effective in treating urinary tract infections .

Action Environment

The action of hexamethylenetetramine is highly dependent on the pH of the environmentIn acidic conditions (ph<6), it is hydrolyzed to formaldehyde, which is bactericidal . Therefore, the efficacy and stability of hexamethylenetetramine are influenced by the pH of its environment.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,2,4,4,6,6,8,8,9,9,10,10-dodecadeuterio-1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYKSIONXSXAKP-LBTWDOQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1CN(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(N2C(N3C(N1C(N(C2([2H])[2H])C3([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481251 | |

| Record name | Hexamethylenetetramine-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexamethylenetetramine-d12 | |

CAS RN |

23304-08-7 | |

| Record name | Hexamethylenetetramine-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What information about the molecular structure of hexamethylenetetramine-d12 can be obtained from neutron inelastic scattering?

A1: Neutron inelastic scattering provides valuable information about the vibrational modes of molecules. By analyzing the energy and momentum transfer during the scattering process, researchers can identify specific vibrational frequencies associated with different molecular motions. In the case of hexamethylenetetramine-d12, neutron inelastic scattering data can reveal insights into the vibrational modes of the C-D, C-N, and N-H bonds, as well as the cage-like structure of the molecule []. This information is crucial for understanding the structural dynamics and interactions of hexamethylenetetramine-d12.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide](/img/structure/B122510.png)

![(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B122520.png)